![molecular formula C17H13NO4S B14350856 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 95175-84-1](/img/structure/B14350856.png)
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both aromatic and heterocyclic structures. This compound is notable for its unique combination of functional groups, including a sulfonyl group, an ethenyl group, and an isoindole dione structure. These features make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-ethenylbenzene, followed by a reaction with isoindole-1,3-dione under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethenyl group may participate in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- 2-[(4-Nitrobenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
95175-84-1 |
|---|---|
Fórmula molecular |
C17H13NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[(4-ethenylphenyl)sulfonylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO4S/c1-2-12-7-9-13(10-8-12)23(21,22)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 |
Clave InChI |
STYSPJMKZZPFSF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)S(=O)(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
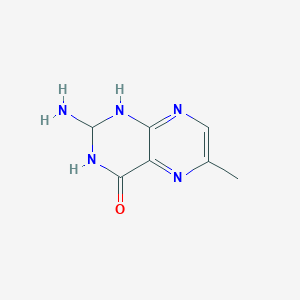
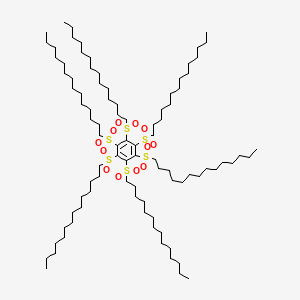
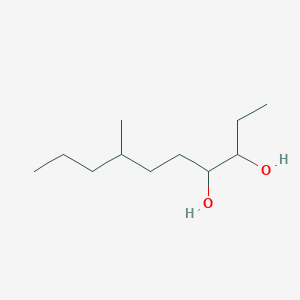
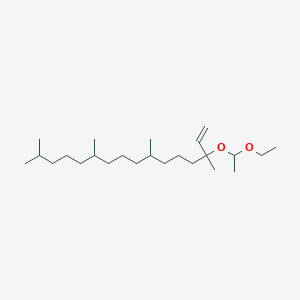
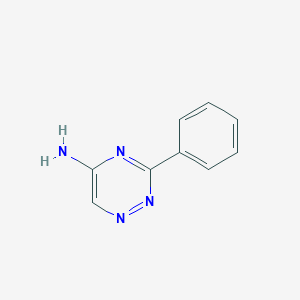
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
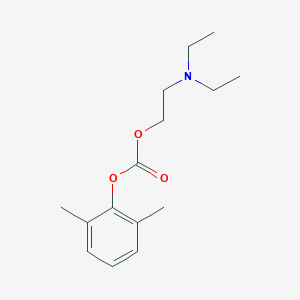
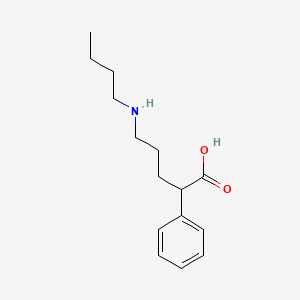
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
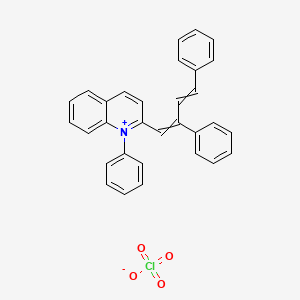
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
